1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18005298
InChI: InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2
SMILES:
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine

CAS No.:

Cat. No.: VC18005298

Molecular Formula: C10H12F2N2

Molecular Weight: 198.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine -

Specification

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
IUPAC Name 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine
Standard InChI InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2
Standard InChI Key NZMCSWZQQGSHPZ-UHFFFAOYSA-N
Canonical SMILES C1C(CN1CC2=CC(=C(C=C2)F)F)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine (molecular formula: C10H11F2N2\text{C}_{10}\text{H}_{11}\text{F}_2\text{N}_2) features an azetidine core (a saturated four-membered ring with one nitrogen atom) substituted at the 1-position with a (3,4-difluorophenyl)methyl group and at the 3-position with an amine. The difluorophenyl moiety introduces electron-withdrawing effects and increased metabolic stability compared to non-fluorinated analogs . The amine group enables hydrogen bonding, which is critical for interactions with biological targets.

Key structural features:

  • Azetidine ring: Confers ring strain (approximately 25–30 kcal/mol) that influences reactivity and conformational preferences .

  • Fluorine substituents: The 3,4-difluorophenyl group enhances lipophilicity (calculated logP ~2.1) and modulates electronic properties .

  • Amine functionality: Provides a site for derivatization or salt formation, improving solubility in acidic environments.

Physicochemical Properties

While experimental data for this specific compound is scarce, estimates based on structural analogs suggest:

PropertyValue/DescriptionSource
Molecular weight197.21 g/molCalculated
logP (octanol-water)~2.1 (estimated)
Water solubilityLow (mg/L range in neutral pH)
pKa (amine)~9.5–10.5

The fluorine atoms reduce basicity compared to non-fluorinated azetidines, as electron withdrawal decreases the amine’s lone pair availability .

Synthesis and Manufacturing

Synthetic Routes

Azetidine-3-amines are typically synthesized via ring-opening reactions or nucleophilic substitutions. Recent advances, such as the method described by Wang and Duncton , enable one-step synthesis from commercially available precursors. For 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine, a plausible pathway involves:

  • Precursor preparation: Reacting 3,4-difluorobenzyl bromide with azetidin-3-amine under basic conditions.

  • Nucleophilic substitution:

    Azetidin-3-amine+3,4-Difluorobenzyl bromideEt3N, MeCN1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine\text{Azetidin-3-amine} + \text{3,4-Difluorobenzyl bromide} \xrightarrow{\text{Et}_3\text{N, MeCN}} \text{1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine}

    Yields for analogous reactions range from 55% to 72% .

Optimization Challenges

  • Ring strain: The azetidine’s instability under acidic or high-temperature conditions necessitates mild reaction parameters .

  • Steric hindrance: Bulky substituents on the benzyl group can reduce reaction efficiency, requiring excess amine or prolonged heating .

Biological Activities and Mechanisms

Hypothesized Targets

While no direct studies on this compound exist, structurally related azetidines exhibit activity against:

  • Enzymes: Inhibition of thymidylate synthase (TS) and histone deacetylases (HDACs) .

  • Receptors: Modulation of G-protein-coupled receptors (GPCRs) due to conformational rigidity .

Fluorine substituents may enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .

Comparative Analysis with Analogs

CompoundBiological ActivityStructural Difference
1-(3-Fluoropropyl)azetidin-3-amineAnticancer (IC50: ~12 µM on MCF-7)Fluoropropyl vs. difluorophenyl
(3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amineDopamine receptor binding (Ki: 0.8 nM)Piperidine vs. azetidine core

The azetidine core’s smaller ring size may improve target selectivity compared to piperidine derivatives .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Conformational restriction: The azetidine ring limits rotational freedom, enhancing binding affinity to target proteins .

  • Fluorine effects: Improved metabolic stability and membrane permeability compared to non-fluorinated analogs .

Future Perspectives

  • Functionalization: Introducing sulfonamide or carbamate groups to enhance solubility .

  • In vivo studies: Evaluating pharmacokinetics and efficacy in disease models.

  • Target identification: High-throughput screening to identify protein targets.

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